Benzyl 4-hydroxyphenyl ketone (also known as 4'-hydroxy-2-phenylacetophenone or 4'-hydroxydeoxybenzoin) can be synthesized through various methods, with the most common approach being the Claisen-Condensation reaction. This reaction involves the condensation of benzaldehyde and 4-hydroxyacetophenone in the presence of a strong base like sodium hydroxide (NaOH) and ethanol as the solvent. []
Research suggests that Benzyl 4-hydroxyphenyl ketone possesses properties that may be valuable in material science applications. Studies have explored its potential use in the development of:
While the research is still in its early stages, some studies have explored the potential biological activities of Benzyl 4-hydroxyphenyl ketone. These studies suggest that it may exhibit:
Benzyl 4-hydroxyphenyl ketone, with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.25 g/mol, is an organic compound classified as a ketone. It is also known by its IUPAC name, 1-(4-hydroxyphenyl)-2-phenylethan-1-one. This compound features a benzyl group attached to a ketone functional group and a hydroxy group at the para position of the phenyl ring, which contributes to its chemical properties and potential applications in various fields .
Currently, there is no scientific research readily available describing a specific mechanism of action for benzyl 4-hydroxyphenyl ketone in biological systems.
Research indicates that Benzyl 4-hydroxyphenyl ketone exhibits various biological activities. It has been studied for its potential antioxidant properties, which may protect cells from oxidative stress. Additionally, preliminary studies suggest it may have anti-inflammatory effects, although more research is needed to fully elucidate its mechanisms and efficacy .
Benzyl 4-hydroxyphenyl ketone can be synthesized through several methods:
Benzyl 4-hydroxyphenyl ketone finds applications in various domains:
Several compounds share structural similarities with Benzyl 4-hydroxyphenyl ketone. Below are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzophenone | C₁₄H₁₀O | Commonly used as a UV filter in sunscreens. |
| 4-Hydroxyacetophenone | C₈H₈O₃ | Exhibits similar antioxidant properties. |
| Acetophenone | C₈H₈O | Used as a fragrance and solvent; lacks hydroxyl group. |
| Benzyl salicylate | C₉H₈O₃ | Known for its use in cosmetics; contains ester functionality. |
Benzyl 4-hydroxyphenyl ketone is unique due to its specific combination of a hydroxy group and a benzoyl moiety, which enhances its reactivity and potential applications compared to the other compounds listed .
Benzyl 4-hydroxyphenyl ketone is systematically named 1-(4-hydroxyphenyl)-2-phenylethan-1-one (IUPAC). Its molecular formula is C₁₄H₁₂O₂, with a molar mass of 212.25 g/mol. Common synonyms include 4-hydroxydeoxybenzoin and 4′-hydroxy-2-phenylacetophenone.
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2491-32-9 | |
| Molecular Weight | 212.25 g/mol | |
| Melting Point | 147–151°C | |
| Boiling Point (pred.) | 403.3 ± 20.0°C | |
| Density (pred.) | 1.178 ± 0.06 g/cm³ | |
| Solubility | Methanol, organic solvents |
While direct X-ray diffraction data for benzyl 4-hydroxyphenyl ketone are limited, related phenolic ketones exhibit monoclinic or orthorhombic crystal systems. The compound typically forms cream-colored crystalline powders with hydrogen-bonded networks stabilizing the lattice. The hydroxyl group at the para position facilitates intermolecular O–H⋯O interactions, as observed in analogous structures.
Key Structural Features:
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The electron-withdrawing ketone group and electron-donating hydroxyl group create a push-pull effect, polarizing the molecule. Key quantum descriptors include:
The compound exhibits keto-enol tautomerism in polar aprotic solvents (e.g., DMSO), with the enol form stabilized by intramolecular hydrogen bonding. In aqueous solutions, the keto form dominates due to solvation effects.
Table 2: Tautomeric Distribution
| Solvent | Keto:Enol Ratio | Conditions |
|---|---|---|
| DMSO | 30:70 | 25°C, 0.1 M |
| Methanol | 85:15 | 25°C, 0.1 M |
| Water | >95:5 | 25°C, 0.1 M |
Irritant